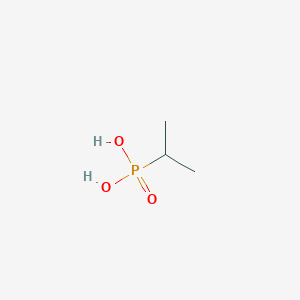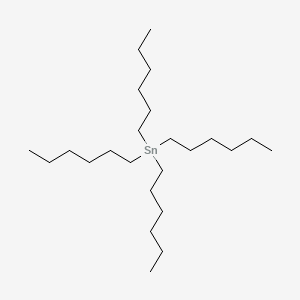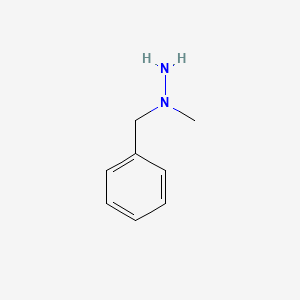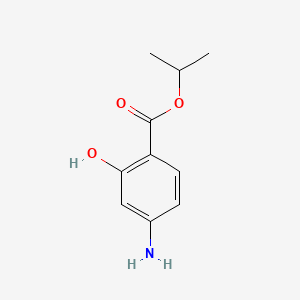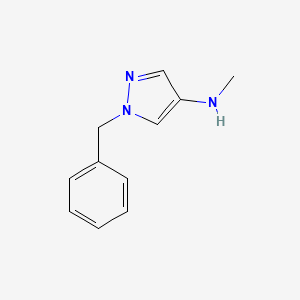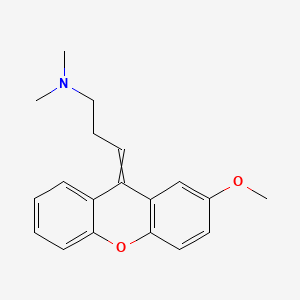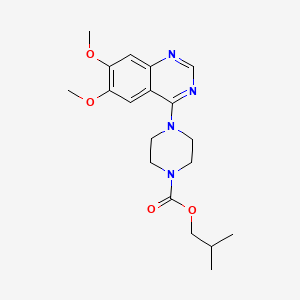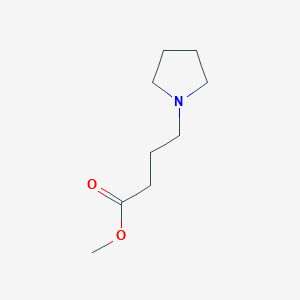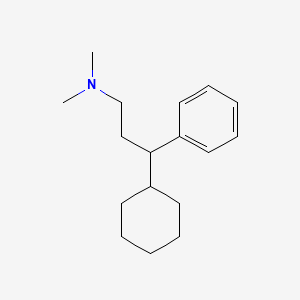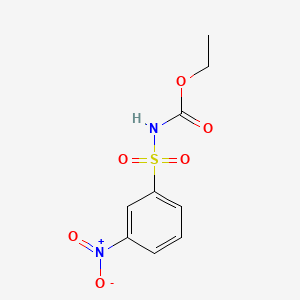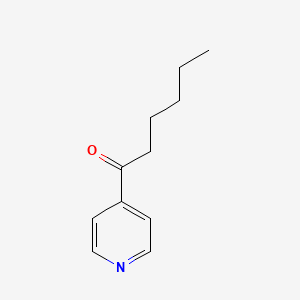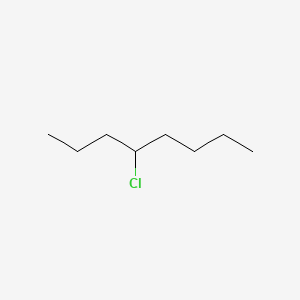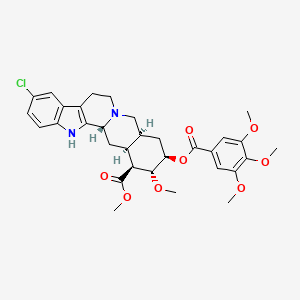
Chloroserpidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroserpidine: is a chemical compound known for its hypotensive and sedative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroserpidine can be synthesized through a series of chemical reactions involving the chlorination of pyridine derivatives. The process typically involves the use of phosphoryl chloride as a chlorinating agent .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloroserpidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of new compounds.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: Chloroserpidine is used in biological studies to understand its effects on cellular processes.
Medicine: Due to its hypotensive and sedative properties, this compound is investigated for potential therapeutic applications in treating hypertension and anxiety disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Chloroserpidine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system, where it binds to receptors and modulates neurotransmitter activity. This interaction leads to its sedative and hypotensive effects. The exact molecular pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Deserpidine: Chloroserpidine is a derivative of deserpidine and shares some pharmacological properties.
Reserpine: Another compound with similar hypotensive effects.
Chlorpheniramine: Although primarily an antihistamine, it shares some structural similarities with this compound.
Uniqueness: this compound is unique due to its specific combination of hypotensive and sedative properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7008-24-4 |
|---|---|
Molecular Formula |
C32H37ClN2O8 |
Molecular Weight |
613.1 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-7-chloro-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C32H37ClN2O8/c1-38-24-10-16(11-25(39-2)29(24)40-3)31(36)43-26-12-17-15-35-9-8-19-21-13-18(33)6-7-22(21)34-28(19)23(35)14-20(17)27(30(26)41-4)32(37)42-5/h6-7,10-11,13,17,20,23,26-27,30,34H,8-9,12,14-15H2,1-5H3/t17-,20+,23-,26-,27+,30+/m1/s1 |
InChI Key |
FQUMWACBNIURCJ-RWZVGCGMSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
| 7008-24-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


